molecular formula C13H9FO2 B1459409 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1611443-83-4

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B1459409
CAS No.: 1611443-83-4
M. Wt: 216.21 g/mol
InChI Key: VKMIWNHJRMHKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an aldehyde group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a fluorinated phenylboronic acid and a brominated phenol derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene.

    Introduction of Aldehyde Group: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl compound is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, where the biphenyl aldehyde is treated with a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1,1’-biphenyl: Lacks the hydroxyl and aldehyde groups, making it less reactive in certain chemical reactions.

    4’-Hydroxy-1,1’-biphenyl-3-carbaldehyde: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    2-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior.

Uniqueness

2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group, which significantly influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research studies.

Properties

IUPAC Name

2-fluoro-3-(4-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMIWNHJRMHKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.